4-Chloro-2-iodopyridin-3-ol

Übersicht

Beschreibung

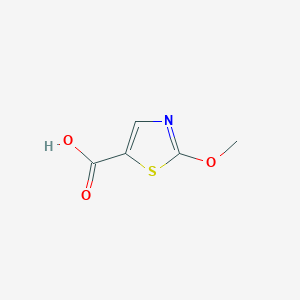

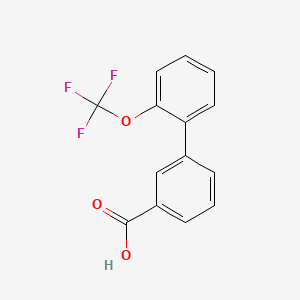

4-Chloro-2-iodopyridin-3-ol is a chemical compound with the empirical formula C5H3ClINO1. It has a molecular weight of 255.441 and is typically in solid form1.

Synthesis Analysis

Unfortunately, specific synthesis information for 4-Chloro-2-iodopyridin-3-ol is not readily available. However, it’s worth noting that similar compounds, such as 2-Chloro-3-iodopyridin-4-amine, can be synthesized from 4-Amino-2-chloropyridine2.Molecular Structure Analysis

The SMILES string for 4-Chloro-2-iodopyridin-3-ol is Oc1c(Cl)ccnc1I1. This notation provides a way to represent the structure of the molecule in text format.

Chemical Reactions Analysis

Specific chemical reactions involving 4-Chloro-2-iodopyridin-3-ol are not available in the retrieved data. However, it’s important to note that this compound, like other halogenated heterocycles, can participate in various organic reactions.Physical And Chemical Properties Analysis

4-Chloro-2-iodopyridin-3-ol is a solid compound1. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen

Water Oxidation Catalysis

Mononuclear Ru(II) complexes, including those derived from ligands related to 4-Chloro-2-iodopyridin-3-ol, have shown significant potential in catalyzing water oxidation. A study investigated a family of 28 Ru(II) complexes, highlighting the role of halogenated ligands in enhancing catalytic activity. Type-2 iodo-catalysts, in particular, demonstrated first-order behavior in water oxidation without requiring water-halogen exchange, underscoring the importance of halogen ligands in catalytic efficiency and the potential impact of steric hindrance around the metal center (Kaveevivitchai et al., 2012).

Electrophilic Chlorination

4-Chloro-2-iodopyridin-3-ol and related compounds have been explored for their electrophilic chlorination capabilities. Using 1-chloro-1,2-benziodoxol-3-one, efficient chlorination of heterocycles, arenes, and pharmaceuticals has been achieved. This reagent, showcasing the practicality and efficiency of halogenation methods, presents potential for industrial applications due to its easy preparation, recyclability, and stability (Wang et al., 2016).

Inhibition of Transthyretin Fibrillogenesis

Compounds incorporating the 4-Chloro-2-iodopyridin-3-ol scaffold have been designed as inhibitors of transthyretin (TTR) fibrillogenesis, a process implicated in amyloid diseases. The introduction of iodine atoms into these structures has been shown to yield inhibitors that effectively prevent amyloid fibril formation by TTR, including wild type and mutant variants. This highlights the potential of halogenated bipyridines as templates for developing new inhibitors of TTR amyloidogenesis (Dessì et al., 2020).

Halogen Bonding in Crystal Engineering

The role of halogen bonding, particularly involving iodine atoms as in 4-Chloro-2-iodopyridin-3-ol, has been studied in the context of crystal engineering. Halobismuthates with 3-iodopyridinium cations illustrate how halogen⋯halogen contacts significantly influence crystal packing, offering insights into the design of materials with specific structural properties. Theoretical estimations of interaction energies further underscore the relevance of halogen bonding in material science (Gorokh et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning"1. It has the hazard statement H302, indicating that it may be harmful if swallowed1. It is classified as Acute Tox. 4 Oral1. The storage class code is 11, indicating that it is a combustible solid1. The flash point is not applicable1.

Zukünftige Richtungen

The future directions for the use and study of 4-Chloro-2-iodopyridin-3-ol are not specified in the retrieved data. However, given its structural properties, it could potentially be used in the synthesis of various organic compounds.

Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, further research and experimentation would be necessary.

Eigenschaften

IUPAC Name |

4-chloro-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNJMBFLGVEVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598933 | |

| Record name | 4-Chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-iodopyridin-3-ol | |

CAS RN |

188057-56-9 | |

| Record name | 4-Chloro-2-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1611895.png)

![N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine](/img/structure/B1611896.png)